molecular formula C13H11ClFN5O B3610424 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE

Cat. No.: B3610424
M. Wt: 307.71 g/mol
InChI Key: JKAYZHKKYLLSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a chlorofluorophenyl group, and a methylamino substituent. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The introduction of the chlorofluorophenyl group is achieved through a substitution reaction, where a suitable chlorofluorobenzene derivative is reacted with the triazolopyrimidine intermediate. The final step involves the addition of the methylamino group, which is typically introduced through a nucleophilic substitution reaction using a methylamine source.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like methylamine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing critical roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable model for understanding complex organic reactions.

    Biology: It is used in biological studies to investigate its interactions with various biomolecules and its potential as a biochemical probe.

    Medicine: The compound is explored for its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

    Industry: In industrial applications, the compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation. Detailed studies on its binding affinity, kinetics, and structural interactions provide insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE stands out due to its unique triazolopyrimidine core and the specific arrangement of functional groups. This structural uniqueness contributes to its distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN5O/c1-7-5-11(21)20-13(17-7)18-12(19-20)16-6-8-9(14)3-2-4-10(8)15/h2-5H,6H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAYZHKKYLLSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)NCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 2
Reactant of Route 2
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 3
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 4
Reactant of Route 4
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 5
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 6
Reactant of Route 6
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE

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